2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Description

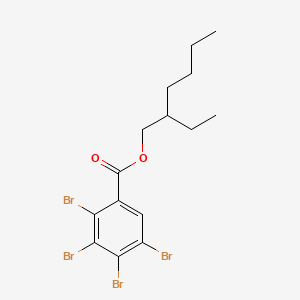

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXCGSGEQKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052686 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

183658-27-7 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyltetrabromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products, particularly in polyurethane foams for furniture and automotive applications.[1][2] As a replacement for phased-out polybrominated diphenyl ethers (PBDEs), understanding its chemical properties, synthesis, and biological interactions is of significant interest to researchers in environmental science, toxicology, and materials science. This technical guide provides an in-depth overview of the core chemical properties of EH-TBB, detailed experimental protocols for its synthesis and analysis, and a visualization of its interaction with a key biological signaling pathway.

Chemical and Physical Properties

This compound is a viscous liquid at room temperature.[3] Its chemical structure consists of a tetrabrominated benzene (B151609) ring attached to a 2-ethylhexyl ester group. This structure imparts high lipophilicity, a key characteristic influencing its environmental fate and bioaccumulation potential.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | PubChem[3] |

| Molecular Weight | 549.9 g/mol | PubChem[3], Ataman Kimya |

| CAS Number | 183658-27-7 | PubChem[3], Ataman Kimya |

| Physical State | Liquid | PubChem[3] |

| Water Solubility | 2.8 x 10⁻³ mg/L | Canada.ca |

| logP (estimated) | 7.7 | PubChem[3] |

Experimental Protocols

Synthesis: Esterification of 2,3,4,5-Tetrabromobenzoic Acid with 2-Ethylhexanol

Materials:

-

2,3,4,5-Tetrabromobenzoic acid

-

2-Ethylhexanol (in molar excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 2,3,4,5-tetrabromobenzoic acid, a molar excess of 2-ethylhexanol (typically 1.5 to 3 equivalents), and a catalytic amount of the acid catalyst in toluene.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methodology: Quantification by GC-MS and HPLC

The determination of EH-TBB in various matrices like environmental samples, consumer products, and biological tissues is commonly performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the quantification of EH-TBB.

-

Sample Preparation: Extraction of EH-TBB from the sample matrix is a critical first step. This often involves solvent extraction (e.g., with hexane, dichloromethane, or a mixture thereof) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

GC Conditions (General Example):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of the analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of EH-TBB.

-

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a UV or mass spectrometric detector can also be used for the analysis of EH-TBB.

-

Sample Preparation: Similar to GC-MS, a robust extraction and clean-up procedure is necessary.

-

HPLC Conditions (General Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is common.[5]

-

Detector: A UV detector set at a wavelength where EH-TBB absorbs (e.g., around 225 nm) or a mass spectrometer for higher specificity.[6]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Biological Interactions: Signaling Pathway

Recent research has indicated that this compound may exert biological effects by interacting with cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.

Diagram: Postulated Interaction of EH-TBB with the PI3K/Akt Signaling Pathway

Caption: Postulated interaction of EH-TBB with the PI3K/Akt signaling pathway.

Pathway Description: The PI3K/Akt signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt (also known as protein kinase B), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide range of downstream effector proteins, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival.

Some studies suggest that EH-TBB may have an inhibitory effect on this pathway, potentially through interactions with key components like PI3K or Akt, thereby affecting downstream cellular responses. Further research is needed to fully elucidate the precise mechanism of this interaction.

References

- 1. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]

- 2. healthvermont.gov [healthvermont.gov]

- 3. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]

- 5. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

physicochemical characteristics of EH-TBB

An In-depth Technical Guide on the Physicochemical Characteristics of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)

Introduction

2-ethylhexyl-2,3,4,5-tetrabromobenzoate, commonly abbreviated as EH-TBB or TBB, is a novel brominated flame retardant (BFR).[1] It is a primary component of commercial flame retardant mixtures like Firemaster 550, where it is often combined with bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP).[2][3] These mixtures are used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in various consumer products, particularly in polyurethane foams found in upholstered furniture, baby products, and automotive cushions.[2][4][5] Due to its widespread use, EH-TBB has become a ubiquitous environmental contaminant detected in indoor dust, sediment, wildlife, and human tissues.[4][5][6] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for its characterization, and its known biological interactions.

Physicochemical Properties

EH-TBB is characterized as a lipophilic compound with very low water solubility and low vapor pressure.[4][7][8] These properties contribute to its persistence in the environment, where it is expected to predominantly reside in soil and sediment.[8] The compound is a pale yellow oil at standard conditions.[3]

Table 1: Summary of Physicochemical Data for EH-TBB

| Property | Value | Source |

| IUPAC Name | 2-ethylhexyl 2,3,4,5-tetrabromobenzoate | [9] |

| Synonyms | TBB, EHTeBB, EHTBB | [4][8] |

| CAS Number | 183658-27-7 | [4][9] |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | [9] |

| Molecular Weight | 549.9 g/mol ; 549.92 g/mol | [3][4][9] |

| Physical State | Liquid; Pale yellow oil | [3][9] |

| Melting Point | -93 °C | [10] |

| Boiling Point | 110.6 °C | [10] |

| Flash Point | 4 °C (40 °F) | [10] |

| logP (octanol-water) | 7.73 - 8.75 (Estimated) | [4][7] |

| Water Solubility | Very low | [8] |

| Vapor Pressure | Low | [7][8] |

Experimental Protocols

Dermal Absorption and Bioavailability Assessment

The percutaneous bioavailability of EH-TBB has been assessed using a parallelogram approach, comparing in vitro data from human and rat skin with in vivo data from rats.[7]

Methodology:

-

Skin Preparation: Full-thickness skin from human donors or rats is obtained. For in vitro tests, the skin is dermatomed to a thickness of approximately 300 μm.[6] Skin integrity is verified using tritiated water to ensure the barrier is intact.[6]

-

Diffusion Cell System: The prepared skin discs are mounted in a flow-through diffusion cell system (e.g., Crown Bio Scientific, 0.64 cm² diffusional area).[6]

-

Dosing: [¹⁴C]-radiolabeled EH-TBB (e.g., 100 nmol/cm²) dissolved in a suitable vehicle like toluene (B28343) is applied to the epidermal surface of the skin discs.[6][7]

-

Sample Collection: The experiment is run for a continuous exposure period (e.g., 24 hours).[7] Receptor fluid (perfusate) is collected at regular intervals to measure the amount of EH-TBB that penetrates the skin. For in vivo studies in rats, urine and feces are collected.[7]

-

Quantification: At the end of the exposure period, unabsorbed compound is removed from the skin surface by washing and tape-stripping.[7] The amount of EH-TBB absorbed and retained within the skin and the amount that penetrated into the receptor fluid (in vitro) or was excreted (in vivo) is quantified. Total [¹⁴C]-radioactivity is measured using liquid scintillation counting.[2][7]

-

Metabolite Analysis: HPLC-radiometric analysis is used to identify the parent compound and its metabolites (like TBBA) in the perfusate, skin extracts, and excreta.[7]

In Vitro Metabolism Studies

These studies investigate the biotransformation of EH-TBB in various biological tissues to identify metabolites and metabolic pathways.

Methodology:

-

Tissue Preparation: Subcellular fractions (microsomes and S9) are prepared from human and rat liver or skin tissues. Purified enzymes like porcine carboxylesterase may also be used.[11]

-

Incubation: EH-TBB is incubated with the prepared subcellular fractions or purified enzymes in a suitable buffer system.[12] Experiments are typically conducted with and without added cofactors (e.g., NADPH) to distinguish between different enzyme systems (e.g., P450 vs. carboxylesterases).[11]

-

Reaction Termination: After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a solvent like acetonitrile.[4][12]

-

Metabolite Identification: The resulting mixture is analyzed to identify and quantify the parent compound and any metabolites formed. High-performance liquid chromatography (HPLC) with radiometric detection or ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) are common analytical techniques.[4][12]

-

Kinetic Analysis: To determine enzyme kinetics, experiments are run with varying concentrations of EH-TBB. The resulting data on metabolite formation rates are fitted to the Michaelis-Menten model to estimate the maximum metabolic rate (Vmax) and the Michaelis constant (Km).[11][12]

Analytical Methods for Quantification in Human Samples

Methods have been developed to measure exposure to EH-TBB and its metabolites in human serum and urine.[13][14]

Methodology for Serum Analysis:

-

Protein Denaturation: Serum proteins are first denatured using an acid, such as formic acid.[13]

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE column to isolate the target analytes (EH-TBB and others) from the serum matrix.[13]

-

Cleanup and Fractionation: The resulting extract is further cleaned and fractionated using a silica (B1680970) SPE column.[13]

-

Analysis: The final extract is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.[1]

Biological Interactions and Signaling Pathways

EH-TBB is recognized as a potential endocrine-disrupting compound.[9] While EH-TBB itself is not considered a potent endocrine disruptor, its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has demonstrated anti-estrogenic and anti-androgenic activity.

Research in prostate cancer cells suggests that EH-TBB may exert its effects by inhibiting the function of the Androgen Receptor (AR).[15] One proposed mechanism is that EH-TBB inhibits the crucial interaction between the AR and the Src kinase, a process that normally activates the pro-survival PI3K/Akt signaling pathway.[15] Disruption of this pathway by EH-TBB could inhibit the proliferation of androgen-dependent cancer cells.[15] Further analysis suggests potential crosstalk with other hormone nuclear receptors, including the glucocorticoid receptor (GR), peroxisome proliferator-activated receptors (PPAR/RXR), and the estrogen receptor (ER).[15]

Metabolism and Degradation

Metabolism

In vivo and in vitro studies have consistently shown that EH-TBB is metabolized by the cleavage of its 2-ethylhexyl ester bond, a reaction catalyzed by carboxylesterases.[4][11] This hydrolysis does not require cofactors like NADPH, indicating that cytochrome P450 enzymes are not primarily involved.[11] The primary metabolite formed is 2,3,4,5-tetrabromobenzoic acid (TBBA).[11][14]

In rodents, TBBA can undergo further phase II metabolism, forming conjugates with glycine (B1666218) or sulfate (B86663) before being excreted in the urine.[4] Both the parent EH-TBB and its metabolite TBBA have been identified in feces.[4] The rapid metabolism of EH-TBB to TBBA may reduce its potential for bioaccumulation compared to other BFRs.[11]

Photodegradation

Studies have also investigated the environmental fate of EH-TBB when exposed to sunlight. EH-TBB can undergo photolysis, though at a slower rate than some other BFRs like nonabrominated diphenyl ethers.[16] The primary photodegradation pathway involves the cleavage of bromine atoms from the aromatic ring, leading to the formation of debrominated products.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethylhexyl-2,3,4,5-tetrabrombenzoat – Wikipedia [de.wikipedia.org]

- 4. Disposition of the Emerging Brominated Flame Retardant, this compound, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthvermont.gov [healthvermont.gov]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. canada.ca [canada.ca]

- 9. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accustandard.com [accustandard.com]

- 11. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers [pubmed.ncbi.nlm.nih.gov]

- 15. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]

- 16. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (CAS: 183658-27-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), a brominated flame retardant (BFR) that has been used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). This document synthesizes available data on its physicochemical properties, metabolism, toxicological profile, and analytical methodologies, presenting it in a format accessible to professionals in research and development.

Chemical and Physical Properties

This compound, also known as TBB, is an aromatic ester. Its primary function is as an additive flame retardant, meaning it is physically mixed with materials rather than chemically bonded.[1][2] It is a key component of commercial flame retardant mixtures such as Firemaster 550 and BZ-54.[3][4] Common applications include flexible polyurethane foams used in upholstered furniture, automotive cushions, mattresses, and some baby products.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183658-27-7 | [4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | [6][7] |

| Molecular Weight | 549.9 g/mol | [6][7] |

| Physical State | Liquid | [6] |

| Melting Point | -93 °C | [5] |

| Flash Point | 40 °F (4 °C) | [5] |

| Log Kₒw (estimated) | 7.73 - 8.8 | [12][13] |

| Synonyms | TBB, EH-TBB, 2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl Ester | [7][10] |

Metabolism and Toxicokinetics

The metabolism of EH-TBB is a critical factor in its toxicokinetic profile. Unlike many persistent organic pollutants, EH-TBB is readily metabolized in mammals.[12][14][15]

The primary metabolic pathway for EH-TBB is the hydrolysis of the ester bond, cleaving the 2-ethylhexyl group to form its main metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA).[12][14][15][16] This biotransformation is catalyzed by carboxylesterase enzymes and occurs without the need for cofactors.[12][14][15][16] The rapid formation of the more water-soluble TBBA may reduce the bioaccumulation potential of the parent compound, EH-TBB.[12][15] TBBA is considered a useful biomarker for assessing human exposure to EH-TBB and has been detected in urine.[14][17][18] No Phase II metabolites of TBBA have been observed in studies.[12][15]

In vitro studies using human and rat tissue fractions have quantified the kinetics of EH-TBB metabolism. The Michaelis-Menten model has been successfully applied to describe the formation rate of TBBA.[16]

Table 2: Summary of Metabolic Parameters for EH-TBB to TBBA Conversion

| Tissue/Enzyme Source | Species | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Source |

| Liver Microsomes | Human | 11.1 ± 3.9 | 0.644 ± 0.144 | [12][14][15] |

| Liver Microsomes | Rat | - | 6.25 ± 0.58 | [12] |

| Liver Cytosol | Human | - | 0.207 ± 0.020 | [12][14] |

| Liver Cytosol | Rat | - | 0.422 ± 0.093 | [12] |

| Intestinal Microsomes | Human | - | 0.297 ± 0.037 | [12][14] |

| Intestinal Microsomes | Rat | - | 0.203 ± 0.004 | [12] |

| Purified Carboxylesterase | Porcine | 9.3 ± 2.2 | 6.29 ± 0.58 | [12][14][15] |

| Skin S9 Fractions | Human | - | 0.0152 (as pmol/min/mg protein) | [16] |

Note: Vₘₐₓ values are presented as nmol/min/mg protein unless otherwise specified.

Toxicological Profile

While extensive toxicological data for EH-TBB is still limited, several studies and regulatory assessments have highlighted areas of concern.[14][19] The U.S. Environmental Protection Agency (EPA) has classified TBB as a moderate hazard for neurological, developmental, and reproductive toxicities based on data from its chemical analog and related mixtures.[4]

EH-TBB itself is not considered a primary endocrine-disrupting chemical. However, its metabolite, TBBA, has demonstrated anti-estrogenic and anti-androgenic activity. One study reported an IC50 of 31.75 µM for the anti-estrogenic effects of TBBA. Research in androgen-dependent prostate cancer cells suggests that environmentally relevant concentrations of EH-TBB may inhibit androgen receptor (AR) function and disrupt the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1]

The Canadian government considers the critical effects from exposure to TBB to be on the reproductive system.[2] Studies on rats fed a commercial mixture containing TBB observed altered thyroid function in dams, early puberty in female offspring, and increased left ventricular thickness and blood glucose levels in male pups.[4] A two-generation reproductive toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) for fertility effects at 165 mg/kg-day.[20] Based on maternal body weight changes, a reference dose (RfD) for TBB has been derived at 0.08 mg/kg-day.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of EH-TBB.

This protocol is adapted from studies investigating the metabolism of EH-TBB in human and rat tissues.[12][14]

-

Tissue Preparation: Human and rat liver and intestinal tissues are homogenized and subjected to differential centrifugation to isolate subcellular fractions (microsomes and cytosol). Protein concentrations are determined using a standard assay (e.g., BCA or Bradford).

-

Incubation: Subcellular fractions (e.g., 0.5 mg/mL protein) are incubated with EH-TBB (typically at various concentrations to determine kinetics, e.g., 1-50 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.

-

Reaction Termination: The reaction is quenched at various time points by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. An internal standard (e.g., 2,3,5-triiodobenzoic acid) is added for quantification.[17]

-

Extraction & Analysis: Samples are centrifuged, and the supernatant is collected. The supernatant is then concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite, TBBA.

-

Kinetic Analysis: The rate of TBBA formation is calculated and, for kinetic studies, plotted against the substrate (EH-TBB) concentration. The data are then fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.

Assessing human exposure to EH-TBB involves a multi-step process from environmental sampling to biomonitoring.[18]

This method is based on the protocol for biomarker analysis developed for human exposure studies.[17][18]

-

Sample Preparation: A urine sample (e.g., < 1 mL) is collected. An internal standard (e.g., 2,3,5-triiodobenzoic acid) is added to the sample.

-

Enzymatic Deconjugation (Optional but good practice): The sample is treated with β-glucuronidase/sulfatase to hydrolyze any potential conjugated metabolites, though Phase II metabolites have not been reported for TBBA.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to extract and concentrate the analyte of interest (TBBA). The cartridge is washed to remove interferences, and the analyte is eluted with an appropriate solvent.

-

Analysis by LC-MS/MS: The eluate is concentrated and injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The separation is performed on a C18 column, and detection is achieved using electrospray ionization (ESI) in negative mode, monitoring specific precursor-to-product ion transitions for TBBA and the internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of TBBA in the urine sample is determined and often adjusted for creatinine (B1669602) to account for urine dilution.[22]

Conclusion

This compound is a prevalent flame retardant with documented human exposure. Its metabolism to TBBA is a key feature of its toxicokinetics, providing a valuable biomarker for exposure assessment. While the parent compound's direct toxicity is under investigation, its primary metabolite, TBBA, exhibits anti-androgenic and anti-estrogenic properties. Concerns regarding reproductive and developmental toxicity warrant further research. The methodologies outlined in this guide provide a foundation for researchers to conduct further studies into the metabolism, toxicity, and human health risks associated with this compound.

References

- 1. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]

- 2. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]

- 3. Disposition of the Emerging Brominated Flame Retardant, this compound, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthvermont.gov [healthvermont.gov]

- 5. accustandard.com [accustandard.com]

- 6. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) (Dââ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-9945-1.2 [isotope.com]

- 9. TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-9944-1.2 [isotope.com]

- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 11. esslabshop.com [esslabshop.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. product.enhesa.com [product.enhesa.com]

- 20. researchgate.net [researchgate.net]

- 21. Risk assessment and Biomonitoring Equivalent for 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and tetrabromobenzoic acid (TBBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repositori.udl.cat [repositori.udl.cat]

An In-Depth Technical Guide to the Molecular Structure, Properties, and Biological Activity of EH-TBB

This guide provides a comprehensive overview of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a brominated flame retardant. It is intended for researchers, scientists, and professionals in drug development and environmental health. This document details the molecular characteristics, physicochemical properties, and known biological effects of EH-TBB, with a focus on its impact on androgen receptor signaling and associated pathways in prostate cancer cells.

Molecular Structure and Chemical Formula

EH-TBB is an organobromine compound utilized as a flame retardant in various consumer products.[1] Its chemical identity is well-defined by its molecular formula and structure.

Molecular Formula: C₁₅H₁₈Br₄O₂[1]

IUPAC Name: 2-ethylhexyl 2,3,4,5-tetrabromobenzoate[1]

CAS Number: 183658-27-7[1]

Synonyms: TBB, EHTeBB, Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester[1]

The molecular structure of EH-TBB consists of a tetrabrominated benzene (B151609) ring attached to a 2-ethylhexyl ester group.

Physicochemical and Toxicological Properties

The properties of EH-TBB are summarized in the table below, providing key data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| Molecular Weight | 549.9 g/mol | [1] |

| LogP (estimated) | 7.7 | [1] |

| Appearance | Light yellow oil | |

| Metabolism | Hydrolyzed to 2,3,4,5-tetrabromobenzoic acid (TBBA) | [2] |

| Km (human microsomes) | 11.1 ± 3.9 µM | [2] |

| Vmax (human microsomes) | 0.644 ± 0.144 nmol min⁻¹ mg protein⁻¹ | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of EH-TBB.

Synthesis of EH-TBB

The synthesis of EH-TBB can be achieved through the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol. The following is a representative protocol based on analogous syntheses.[3]

Materials:

-

2,3,4,5-tetrabromobenzoic acid

-

2-ethylhexanol

-

Sulfuric acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2,3,4,5-tetrabromobenzoic acid in a minimal amount of toluene.

-

Add a 1.5 molar excess of 2-ethylhexanol to the flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reaction mass).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude EH-TBB product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Cell Proliferation Assay in LNCaP and LAPC4 Cells

This protocol details a method to assess the effect of EH-TBB on the proliferation of androgen-sensitive prostate cancer cell lines.[4]

Materials:

-

LNCaP and LAPC4 human prostate cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

EH-TBB stock solution in DMSO

-

96-well cell culture plates

-

Cell counting kit (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Seed LNCaP or LAPC4 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of EH-TBB in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of EH-TBB. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 96 hours.

-

Add the cell proliferation reagent (e.g., 10 µL of WST-1) to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Androgen Receptor (AR) Luciferase Reporter Assay

This assay is used to determine the effect of EH-TBB on the transcriptional activity of the androgen receptor.[4]

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

AR-responsive luciferase reporter plasmid (e.g., MMTV-luc)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dihydrotestosterone (DHT)

-

EH-TBB

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed LNCaP cells in 24-well plates at a density of 5 x 10⁴ cells per well.

-

After 24 hours, co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing EH-TBB at various concentrations, in the presence or absence of 10 nM DHT.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as a percentage of the activity observed with DHT alone.

Signaling Pathways and Mechanisms of Action

EH-TBB has been shown to exhibit antiandrogenic properties and to impact key signaling pathways in prostate cancer cells.[4] One of the proposed mechanisms involves the disruption of the PI3K/Akt signaling pathway.

Proposed Mechanism of EH-TBB Action

It is hypothesized that EH-TBB may inhibit the interaction between the androgen receptor (AR) and Src, a non-receptor tyrosine kinase. This interaction is a known mechanism for the activation of the PI3K/Akt pathway in prostate cancer. By disrupting the AR-Src complex, EH-TBB could lead to the downregulation of PI3K/Akt signaling, thereby affecting cell survival and proliferation.[4]

References

- 1. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), a notable brominated flame retardant. The synthesis is presented as a logical two-step process, commencing with the formation of the precursor, 2,3,4,5-tetrabromobenzoic acid (TBBA), followed by its esterification with 2-ethylhexanol to yield the final product. This document details the experimental protocols for each key reaction, summarizes quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to facilitate a clear understanding of the entire process.

Introduction

This compound (TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products, including polyurethane foams, to reduce their flammability. It is a component of commercial flame retardant mixtures such as Firemaster 550. The synthesis of TBB is a significant process for ensuring the availability of this compound for toxicological studies and for the development of analytical standards. This guide outlines a feasible and reproducible synthesis pathway for TBB, designed for a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the preparation of the key intermediate, 2,3,4,5-tetrabromobenzoic acid (TBBA). The second step is the esterification of TBBA with 2-ethylhexanol.

Logical Diagram of the Two-Step Synthesis Pathway

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrabromobenzoic Acid (TBBA)

This procedure is adapted from a known method for the synthesis of TBBA from tetrabromophthalic anhydride.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 3,4,5,6-Tetrabromophthalic Anhydride | 463.68 |

| Diethylene Glycol Monoethyl Ether | 134.17 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Hydrochloric Acid (HCl), 1M | 36.46 |

| Tetrahydrofuran (THF) | 72.11 |

| Ethyl Acetate (B1210297) | 88.11 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

3.2. Reaction Procedure

-

Formation of the Intermediate Ester: A mixture of 3,4,5,6-tetrabromophthalic anhydride (2.0 mmol), diethylene glycol monoethyl ether (10 mmol), and solid sodium bicarbonate (0.2 mmol) is heated in an oil bath to 200°C for 16 hours.

-

Work-up and Extraction: The reaction mixture is cooled to room temperature and partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with an additional portion of ethyl acetate (20 mL). The combined organic extracts are washed sequentially with water (2 x 20 mL) and brine (20 mL), and then dried over anhydrous sodium sulfate.

-

Purification of the Intermediate: After filtering off the drying agent, silica (B1680970) gel is added to the filtrate, and the solvent is removed under reduced pressure. The intermediate ester is purified by flash column chromatography.

-

Hydrolysis to TBBA: The purified intermediate ester (1.41 mmol) is dissolved in THF (10 mL) and treated with 2 M NaOH (2.5 mL). The mixture is stirred at room temperature for 2 hours.

-

Acidification and Isolation: The reaction mixture is acidified to a pH of 3-4 with 1 M HCl. The acidified mixture is then partitioned between water (25 mL) and ethyl acetate (25 mL). The aqueous layer is extracted with ethyl acetate (20 mL). The combined organic layers are washed with water (3 x 30 mL) and brine (20 mL), and dried over anhydrous sodium sulfate.

-

Final Purification: The drying agent is removed by filtration, silica gel is added, and the solvent is evaporated. The crude TBBA is purified by flash column chromatography to yield a white solid.

3.3. Quantitative Data

| Product | Yield |

| 2,3,4,5-Tetrabromobenzoic Acid (TBBA) | 81% |

Step 2: Esterification of 2,3,4,5-Tetrabromobenzoic Acid (TBBA) with 2-Ethylhexanol

This is a general procedure for Fischer-Speier esterification, which can be adapted for the synthesis of TBB.

3.4. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2,3,4,5-Tetrabromobenzoic Acid (TBBA) | 439.70 |

| 2-Ethylhexanol | 130.23 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 |

| Toluene (B28343) | 92.14 |

| Sodium Bicarbonate (NaHCO₃) Solution | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

3.5. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,3,4,5-tetrabromobenzoic acid (1 equivalent) in a mixture of 2-ethylhexanol (3-5 equivalents) and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 2-ethylhexanol. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

Commercial Flame Retardant Mixtures Containing EH-TBB: A Technical Guide

This technical guide provides an in-depth overview of commercial flame retardant mixtures containing 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB). It is intended for researchers, scientists, and drug development professionals interested in the composition, properties, and biological interactions of these widely used chemical formulations.

Composition and Physicochemical Properties

Commercial flame retardant mixtures containing EH-TBB were introduced as replacements for polybrominated diphenyl ether (PBDE) formulations. The most notable of these are Firemaster® 550 and Firemaster® BZ-54.

Firemaster® 550 is a liquid additive flame retardant primarily used in flexible polyurethane foams.[1][2] It is a mixture of brominated and organophosphorus compounds.[1] Its composition includes EH-TBB, bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), triphenyl phosphate (B84403) (TPP), and various isopropylated triaryl phosphate isomers (ITPs).[3] The ratio of the brominated components, EH-TBB to BEH-TEBP, is approximately 4:1 by mass.[4]

Firemaster® BZ-54 is another additive flame retardant consisting of a mixture of EH-TBB and BEH-TEBP.[5] It is also used in flexible polyurethane foams and is noted for its low viscosity and volatility.[6]

The physicochemical properties of the primary components are summarized in the tables below.

Table 1: Physicochemical Properties of EH-TBB and BEH-TEBP

| Property | EH-TBB (TBB) | BEH-TEBP (TBPH) |

| CAS Number | 183658-27-7[7] | 26040-51-7[7] |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₂₄H₃₄Br₄O₄[8] |

| Molecular Weight ( g/mol ) | 549.92[7] | 706.14[7] |

| Appearance | - | - |

| logP (estimated) | 7.73 - 8.75[9] | 9.48 - 11.95[9] |

| Water Solubility | Very Low[10] | Very Low[10] |

| Vapor Pressure | Very Low[10] | Very Low[10] |

Table 2: Composition and Properties of Firemaster® 550 and Firemaster® BZ-54

| Property | Firemaster® 550 | Firemaster® BZ-54 |

| Components | EH-TBB, BEH-TEBP, TPP, ITPs[1] | EH-TBB, BEH-TEBP[5] |

| Appearance | Clear amber liquid[1] | Low viscosity liquid[6] |

| Viscosity (20 °C) | 177 cps[1] | - |

| Bromine Content (%) | - | 54[11] |

| Phosphorus Content (%) | - | - |

| Water Solubility | <0.1 g/100 g[1] | - |

| Thermal Decomposition | Thermally stable for foam manufacturing[1] | 5% weight loss @ 211 °C, 10% @ 226 °C, 50% @ 268 °C, 95% @ 291 °C[11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the analysis and biological effects of EH-TBB and its commercial mixtures.

In Vitro Metabolism of EH-TBB

Objective: To determine the metabolic fate of EH-TBB in human and rat tissues.[12]

Methodology: [12]

-

Incubation: EH-TBB was incubated with human and rat liver microsomes, as well as rat liver cytosol, intestinal microsomes, and serum. Incubations were performed at 37°C.

-

Substrate Concentrations: A range of EH-TBB concentrations (0.0078–31.1 μM) was used for kinetic analyses.

-

Protein Concentration: Metabolism was found to be linear between 40-200 μg protein/mL.

-

Reaction Termination: Reactions were stopped by adding an equal volume of 1 M HCl.

-

Sample Preparation: Internal standards were added, and the reaction mixtures were extracted using solid-phase extraction (SPE) cartridges (Agilent SampliQ OPT).

-

Analysis: Metabolites were identified and quantified using gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).

Analysis of EH-TBB and BEH-TEBP in Human Serum

Objective: To develop a method for the simultaneous quantification of legacy and novel flame retardants, including EH-TBB and BEH-TEBP, in human serum.[13]

Methodology: [13]

-

Sample Preparation: Serum proteins were denatured with formic acid.

-

Extraction: Target analytes were isolated using a solid-phase extraction (SPE) column.

-

Cleanup and Fractionation: The extract was cleaned and fractionated using a silica (B1680970) SPE column.

-

Analysis:

-

PBDEs, 2,4,6-tribromophenol (B41969) (TBP), EH-TBB, and BEH-TEBP were analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Hydroxylated PBDEs (OH-BDEs) and hexabromocyclododecanes (HBCDs) were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Developmental Neurotoxicity Study of Firemaster® 550 in Zebrafish

Objective: To assess the neurotoxic effects of developmental and acute exposure to Firemaster® 550 in zebrafish.[14]

Methodology: [14]

-

Exposure:

-

Developmental: Zebrafish embryos were exposed to 0, 0.01, 0.1, or 1 mg/L of Firemaster® 550 via immersion from 0 to 5 days post-fertilization (dpf).

-

Acute: Adolescent zebrafish were exposed for 24 hours.

-

-

Behavioral Assessment: A neurobehavioral test battery was used to assess various endpoints, including social behavior, shortly after exposure and after a depuration period.

-

Endpoints Measured: Survival, malformations, and behavioral changes were recorded.

Biological Effects and Signaling Pathways

EH-TBB and its commercial mixtures have been shown to exert various biological effects, including endocrine disruption.

Endocrine Disruption

Firemaster® 550 has been identified as an endocrine disruptor.[15] Studies in rats have shown that perinatal exposure to Firemaster® 550 can lead to increased serum thyroxine levels in dams, advanced female puberty, and male cardiac hypertrophy in offspring.[16] Both EH-TBB and BEH-TEBP have demonstrated in vitro anti-estrogenic and anti-androgenic effects.[17]

Metabolism of EH-TBB

In vitro studies have consistently shown that EH-TBB is metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) through the cleavage of its 2-ethylhexyl chain.[12] This metabolic conversion is catalyzed by carboxylesterases.[18] In contrast, no stable metabolites have been identified for BEH-TEBP in similar in vitro systems.[18]

Interaction with Androgen Receptor Signaling

The androgen receptor (AR) signaling pathway is crucial for the development and function of male reproductive tissues and is a key driver in prostate cancer. EH-TBB has been reported to have weak anti-androgenic properties, suggesting it may interfere with this pathway.

References

- 1. lanxess.com [lanxess.com]

- 2. specialchem.com [specialchem.com]

- 3. sourcewatch.org [sourcewatch.org]

- 4. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sourcewatch.org [sourcewatch.org]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]

- 9. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. canada.ca [canada.ca]

- 11. biesterfeld.com [biesterfeld.com]

- 12. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotoxicity of FireMaster 550® in zebrafish (Danio rerio): Chronic developmental and acute adolescent exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study: Flame Retardant ‘Firemaster 550’ Is an Endocrine Disruptor | NC State News [news.ncsu.edu]

- 16. Accumulation and Endocrine Disrupting Effects of the Flame Retardant Mixture Firemaster® 550 in Rats: An Exploratory Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Human Exposure to the Flame Retardant EH-TBB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs) in a variety of consumer products. Its primary application is in polyurethane foams found in furniture, baby products, and automotive seating.[1] Consequently, human exposure to EH-TBB is widespread and occurs through multiple pathways, raising concerns about its potential health effects. This technical guide provides a comprehensive overview of the sources of human exposure to EH-TBB, summarizes quantitative data on its prevalence, details experimental protocols for its detection, and explores its interaction with key biological signaling pathways.

Sources of Human Exposure

Human exposure to EH-TBB is predominantly from indoor environments where products containing this flame retardant are used. The primary routes of exposure are ingestion of contaminated dust and dermal contact with treated materials.

1. Consumer Products:

EH-TBB is a key component of the flame retardant mixture Firemaster® 550.[1] It is added to flexible polyurethane foam to meet flammability standards. Products containing EH-TBB include:

-

Upholstered furniture: Sofas, chairs, and mattresses.

-

Baby products: Nursing pillows, changing table pads, car seats, and strollers.[1]

-

Automotive components: Cushions and other interior parts.[1]

The concentration of EH-TBB in these products can be significant, with studies reporting levels as high as 4.2% by weight in furniture foam.[2]

2. Indoor Dust:

EH-TBB is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of the foam. Over time, it can leach out of these products and accumulate in indoor dust. Ingestion of dust, particularly by young children who exhibit frequent hand-to-mouth behavior, is considered a major pathway of exposure.[2]

3. Dermal Absorption:

Direct skin contact with consumer products containing EH-TBB, such as furniture and baby products, presents another significant route of exposure. Studies have shown that EH-TBB can be absorbed through the skin.[3][4]

Quantitative Data on EH-TBB Exposure

The following tables summarize the reported concentrations of EH-TBB in various environmental and human samples.

Table 1: EH-TBB Concentrations in Consumer Products and Environmental Media

| Sample Matrix | Concentration Range | Reference(s) |

| Polyurethane Foam (Furniture) | Up to 4.2% by weight | [2] |

| Polyurethane Foam (Baby Products) | Not explicitly quantified, but detected in 17 of 101 samples | [5] |

| House Dust | Median concentrations ranging from 133 ng/g to 1318 ng/g | [3][6] |

| Outdoor Dust and Sediment | Detected, but specific concentrations not provided in the search results | [2] |

Table 2: EH-TBB and its Metabolite (TBBA) Concentrations in Human Tissues

| Sample Matrix | Analyte | Concentration Range | Reference(s) |

| Serum | EH-TBB | 1.3–54 ng/g lipid | [2] |

| Hair | EH-TBB | 7.6–4540 ng/g | [2] |

| Nails | EH-TBB | 11–1210 ng/g | [2] |

| Urine (Mothers and Toddlers) | TBBA (Metabolite) | Detected, with higher frequency in children (70%) than adults (27%) | [1] |

Experimental Protocols

Accurate quantification of EH-TBB in various matrices is crucial for exposure assessment. The following sections detail the common methodologies employed.

Analysis of EH-TBB in Dust and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of EH-TBB from dust and serum samples.

1. Sample Preparation:

-

Dust:

-

Sieve dust samples to obtain a fine, homogeneous powder.

-

Accurately weigh approximately 0.1 g of the sieved dust into a centrifuge tube.

-

Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB).

-

Add 5 mL of a 1:1 mixture of hexane (B92381) and dichloromethane.

-

Vortex the sample for 1 minute, followed by sonication for 15 minutes.

-

Centrifuge the sample and transfer the supernatant to a clean tube.

-

Repeat the extraction process twice more, combining the supernatants.

-

Concentrate the combined extract under a gentle stream of nitrogen.

-

The extract is now ready for cleanup and GC-MS analysis.

-

-

Serum:

-

Thaw serum samples to room temperature.

-

To 1 mL of serum, add a denaturing agent such as formic acid to precipitate proteins.[5][7]

-

Spike the sample with an internal standard.

-

Perform solid-phase extraction (SPE) using a silica-based cartridge to isolate the analytes.[5][7]

-

Wash the SPE cartridge with a non-polar solvent to remove interferences.

-

Elute EH-TBB from the cartridge using a more polar solvent mixture (e.g., dichloromethane:hexane).

-

Concentrate the eluate under nitrogen.

-

The extract is now ready for GC-MS analysis.

-

2. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 280°C.

-

Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 250°C.

-

Ramp 2: 10°C/min to 320°C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions (for EH-TBB): Specific fragment ions of EH-TBB should be monitored for quantification and confirmation (e.g., m/z 469, 389 for ECNI).

-

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms through which EH-TBB may exert its biological effects. The primary metabolite of EH-TBB, 2,3,4,5-tetrabromobenzoic acid (TBBA), appears to be a key player in these interactions.

Androgen Receptor (AR) and PI3K/Akt Signaling Pathway

In vitro studies using prostate cancer cells have shown that EH-TBB can inhibit androgen receptor (AR) activity. This inhibition is thought to occur through the disruption of the interaction between AR and the Src kinase, which in turn affects the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

While EH-TBB itself does not appear to be a potent ligand for PPARγ, its metabolite, TBBA, has been shown to be a potent activator of this nuclear receptor. PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by TBBA could therefore have significant metabolic consequences.

Thyroid Hormone System Disruption

Studies in avian models have indicated that EH-TBB exposure can disrupt the thyroid hormone system. Observed effects include altered thyroid gland histology and changes in the levels of thyroid hormones. The precise molecular mechanisms underlying this disruption are still under investigation but may involve interference with thyroid hormone synthesis, transport, or receptor binding.

Conclusion

Human exposure to the flame retardant EH-TBB is a consequence of its widespread use in consumer products and its subsequent accumulation in the indoor environment. The primary exposure pathways are ingestion of household dust and dermal contact. Quantitative data reveal a ubiquitous presence of EH-TBB and its metabolites in both environmental and human samples. The analytical methods for its detection are well-established, with GC-MS being a robust technique for quantification. Emerging toxicological evidence suggests that EH-TBB and its primary metabolite, TBBA, can interact with and disrupt key signaling pathways, including the androgen receptor, PI3K/Akt, PPARγ, and the thyroid hormone system. Further research is warranted to fully understand the long-term health implications of chronic human exposure to EH-TBB. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this emerging environmental contaminant.

References

- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structural binding interactions of tetrabromobisphenol A with sex steroid nuclear receptors and sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioaccumulation Potential of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a key component of several commercial flame retardant mixtures, utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its presence in consumer products and the environment necessitates a thorough understanding of its potential to bioaccumulate in living organisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioaccumulation potential of EH-TBB. Through a synthesis of available data, this document details the physicochemical properties, metabolism, and results from various bioaccumulation studies. Particular emphasis is placed on its rapid metabolism to 2,3,4,5-tetrabromobenzoic acid (TBBA), a critical factor in mitigating its bioaccumulation. Where direct data for EH-TBB is limited, information from its common commercial mixture partner, bis(2-ethylhexyl) tetrabromophthalate (TBPH), is used as a scientifically justified read-across to infer potential behavior. This guide is intended to be a valuable resource for professionals assessing the environmental fate and safety of this widely used chemical.

Physicochemical Properties Influencing Bioaccumulation

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties. EH-TBB is a highly lipophilic substance, a characteristic that suggests a tendency to partition into the fatty tissues of organisms.

| Property | Value | Implication for Bioaccumulation |

| Molecular Weight | 549.92 g/mol | Moderately large size can sometimes hinder membrane transport. |

| Log Kow (octanol-water partition coefficient) | 7.73 - 8.75 | High lipophilicity indicates a strong potential for partitioning into lipids and accumulating in organisms.[1] |

| Water Solubility | Very Low | Low water solubility is consistent with high lipophilicity and a tendency to move from the aqueous phase into biota. |

| Vapor Pressure | Very Low | Low volatility suggests it is less likely to be transported long distances in the atmosphere in a gaseous state. |

Metabolism of EH-TBB: A Key Determinant of Bioaccumulation

A pivotal factor in the bioaccumulation of EH-TBB is its susceptibility to metabolism by various organisms. The primary metabolic pathway involves the cleavage of the 2-ethylhexyl ester bond, leading to the formation of 2,3,4,5-tetrabromobenzoic acid (TBBA). This transformation significantly increases the polarity of the molecule, facilitating its excretion and reducing its potential to accumulate.

In vitro studies have demonstrated this metabolic conversion in various species and tissues. Human and rat liver and intestinal subcellular fractions have all shown the capacity to metabolize EH-TBB to TBBA.[2] Notably, this metabolic process is rapid and does not require cofactors, suggesting the involvement of carboxylesterases.[2]

The following diagram illustrates the primary metabolic pathway of EH-TBB.

Quantitative data on the rate of this metabolism in different tissues are summarized below.

| Species | Tissue | Enzyme Fraction | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Human | Liver | Microsomes | 0.644 ± 0.144 | 11.1 ± 3.9 | [2] |

| Porcine | Intestine | Purified Carboxylesterase | 6.29 ± 0.58 | 9.3 ± 2.2 | [2] |

Bioaccumulation in Aquatic Organisms

Direct studies on the bioaccumulation of EH-TBB in aquatic organisms are limited. Much of the available information comes from studies on commercial flame retardant mixtures containing EH-TBB, such as Firemaster® 550 and BZ-54.[3] These studies often include bis(2-ethylhexyl) tetrabromophthalate (TBPH), a structurally similar compound.

A flow-through bioconcentration test (OECD 305) was conducted on a commercial mixture of TBB and TBPH in juvenile rainbow trout.[4] The study reported low empirical bioconcentration factor (BCF) values, which was partly attributed to the metabolism of both substances.[4]

Due to the scarcity of direct data for EH-TBB, results from a dietary exposure study on TBPH in rainbow trout, following OECD 305 guidelines, can provide valuable insights through a read-across approach.

Experimental Protocol: OECD 305 Dietary Exposure (Read-across from TBPH)

The following protocol is based on a dietary exposure study of TBPH and other highly hydrophobic chemicals in rainbow trout (Oncorhynchus mykiss), which can serve as a model for assessing the bioaccumulation of EH-TBB.

-

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss).

-

Exposure Route: Dietary.

-

Test Duration: 28-day uptake phase followed by a depuration phase.

-

Test Substance Administration: The test chemical is mixed into the fish feed at a known concentration.

-

Feeding: Fish are fed daily at a specified rate.

-

Sampling: Fish are sampled at various time points during the uptake and depuration phases to determine the concentration of the test substance in their tissues.

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is typically used to quantify the concentration of the parent compound and any identified metabolites in tissue samples.

-

Data Analysis: The data are used to calculate key bioaccumulation metrics, including the assimilation efficiency (α), the elimination rate constant (k2), and the biomagnification factor (BMF).

The workflow for a typical OECD 305 dietary bioaccumulation study is depicted below.

Bioaccumulation Metrics (Read-across from TBPH)

The dietary exposure study on TBPH in rainbow trout yielded the following key bioaccumulation metrics. Given the structural similarity and co-occurrence of EH-TBB and TBPH, these values provide an indication of the likely low biomagnification potential of EH-TBB.

| Parameter | Value (for TBPH) | Interpretation |

| Assimilation Efficiency (α) | Low | A small fraction of the ingested chemical is absorbed by the fish. |

| Elimination Rate (k2) | Faster than persistent pollutants like PCBs | The chemical is eliminated from the fish's body relatively quickly. |

| Biomagnification Factor (BMFL) | Much lower than persistent pollutants | Indicates a low potential for the chemical to increase in concentration at higher trophic levels. |

Bioaccumulation in Mammalian Systems

Studies in rodents provide further evidence for the limited bioaccumulation potential of EH-TBB. Following oral administration in rats, EH-TBB is absorbed, metabolized, and eliminated primarily through the feces, with a smaller proportion excreted in the urine.[1] A repeat-dose study in rats, designed to assess bioaccumulation, found no evidence of tissue accumulation after five daily oral doses.[1]

The primary metabolite, TBBA, along with its sulfate (B86663) and glycine (B1666218) conjugates, are the main forms found in urine, while both the parent EH-TBB and TBBA are present in feces.[5] This metabolic profile is consistent with the rapid clearance of the substance from the body.

Trophic Transfer and Biomagnification

Biota-Sediment Accumulation Factor (BSAF)

The Biota-Sediment Accumulation Factor (BSAF) is a measure of the bioaccumulation of a chemical from contaminated sediment by benthic organisms. There is limited data available for the BSAF of EH-TBB. However, studies on TBPH in the oligochaete Lumbriculus variegatus have reported steady-state BSAFs, which can be used as a point of reference.[7] The BSAF for TBPH was found to be relatively low, suggesting limited bioaccumulation from sediment.[7]

Conclusion

The available scientific evidence strongly indicates that this compound has a low bioaccumulation potential. While its high lipophilicity suggests a predisposition for partitioning into biological tissues, this is effectively counteracted by its rapid and extensive metabolism to the more water-soluble and readily excretable metabolite, 2,3,4,5-tetrabromobenzoic acid.

Data from studies on commercial mixtures and the structurally similar compound TBPH in aquatic organisms, along with direct evidence from mammalian studies, consistently point towards limited accumulation and efficient clearance. Although there is a need for more direct research on the bioaccumulation of EH-TBB in a wider range of aquatic species and in field settings to fully characterize its environmental fate, the current body of knowledge provides a strong basis for concluding a low risk of significant bioaccumulation.

This technical guide summarizes the key data and experimental approaches for understanding the bioaccumulation potential of EH-TBB. For professionals involved in environmental risk assessment and drug development, this information is crucial for making informed decisions regarding the safety and potential impact of this and similar substances.

References

- 1. Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of EH-TBB: A Technical Guide to its Conversion to Tetrabromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of commercial flame retardant mixtures that has become more prevalent following the phase-out of polybrominated diphenyl ethers (PBDEs). Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. This technical guide provides an in-depth overview of the metabolism of EH-TBB to its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental processes.

Core Metabolic Transformation

In both human and rat tissues, EH-TBB is primarily metabolized to TBBA through the cleavage of its 2-ethylhexyl ester chain.[1][2] This hydrolysis reaction is catalyzed by carboxylesterases and notably occurs without the need for cofactors.[1][2] The rapid formation of TBBA may reduce the bioaccumulation potential of the parent compound, EH-TBB.[1][2] However, the toxicological profile of TBBA itself is not yet fully understood and warrants further investigation.[1][2] In contrast to the extensive metabolism of EH-TBB, phase II metabolites of TBBA have not been observed in in vitro studies.[1][2]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters for the metabolism of EH-TBB to TBBA in various in vitro systems.

Table 1: Michaelis-Menten Kinetic Parameters for EH-TBB Metabolism to TBBA

| Biological System | Km (μM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 |